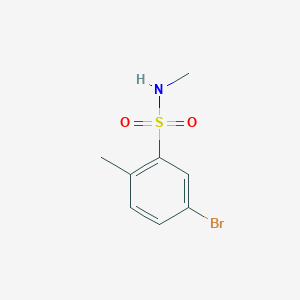

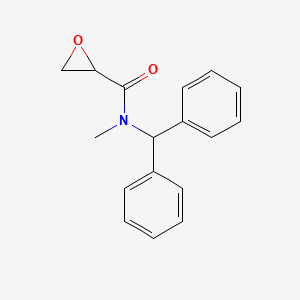

![molecular formula C14H9ClF3N3O2S B2555924 N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-84-8](/img/structure/B2555924.png)

N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

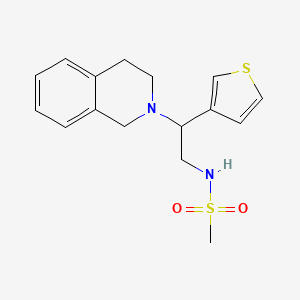

The compound “N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a chloro group, a pyrimidine ring, and a carboxamide group . Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries .

Applications De Recherche Scientifique

SAR Studies on Pyrimidine Derivatives

A study by Palanki et al. (2000) investigated the structure-activity relationship of a compound closely related to our subject, focusing on the pyrimidine portion and its role in inhibiting NF-kappaB and AP-1 gene expression. The research aimed at enhancing oral bioavailability through modifications at different positions on the pyrimidine ring, revealing critical insights into the compound's cell-based activity and potential gastrointestinal permeability (Palanki et al., 2000).

Synthesis and Applications in Heterocyclic Chemistry

Another study explored the synthesis of Thiazolo and Triazolo Pyrimidines, providing valuable methodologies for generating these compounds. The research discussed the cyclization of specific derivatives into 3-methyl-5-oxo-5H-7-phenyl-thiazolo(3,2-a) pyrimidine-6-carboxamide and further substitution leading to novel pyrimidine derivatives, highlighting their potential in developing new chemical entities with varied applications (Haiza et al., 2000).

Anticancer and Anti-inflammatory Potential

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. This study underscores the versatility of pyrimidine derivatives in therapeutic research, providing a foundation for future exploration into their potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Antimicrobial Activity

Research by Kolisnyk et al. (2015) into the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides revealed these compounds to be more active than reference drugs against certain bacterial strains, indicating the potential of thiazolo[3,2-a]pyrimidine derivatives in antimicrobial drug development (Kolisnyk et al., 2015).

Synthesis and Biological Evaluation

A study on the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives by Tozkoparan et al. (1999) highlighted their moderate anti-inflammatory activity. This research further demonstrates the compound's potential in the development of new therapeutic agents (Tozkoparan et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3N3O2S/c15-9-2-1-7(14(16,17)18)5-10(9)20-11(22)8-6-19-13-21(12(8)23)3-4-24-13/h1-2,5-6H,3-4H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBFDZGXAJSNRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

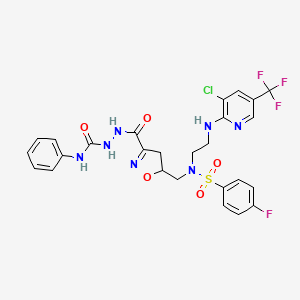

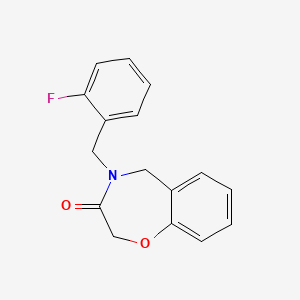

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555841.png)

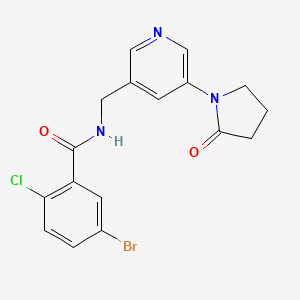

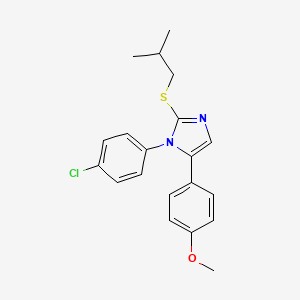

![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)

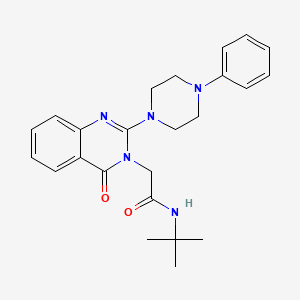

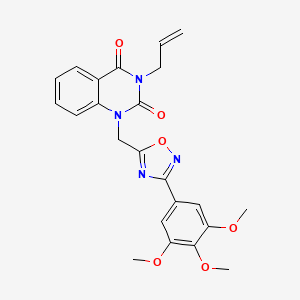

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2555850.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2555851.png)

![3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione](/img/structure/B2555853.png)